Product packaging for Succinonitrile-1,4-13C4(Cat. No.:CAS No. 792906-51-5)

Succinonitrile-1,4-13C4

Cat. No.: B570749
CAS No.: 792906-51-5
M. Wt: 84.059
InChI Key: IAHFWCOBPZCAEA-JCDJMFQYSA-N
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Description

Succinonitrile-1,4-13C4, also known as this compound, is a useful research compound. Its molecular formula is C4H4N2 and its molecular weight is 84.059. The purity is usually 95%.
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Properties

CAS No.

792906-51-5

Molecular Formula

C4H4N2

Molecular Weight

84.059

IUPAC Name

butanedinitrile

InChI

InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i1+1,2+1,3+1,4+1

InChI Key

IAHFWCOBPZCAEA-JCDJMFQYSA-N

SMILES

C(CC#N)C#N

Synonyms

Butanedinitrile-1,4-13C4;  1,2-Dicyanoethane-13C4; _x000B_1,2-Ethanedicarbonitrile-13C4;  1,4-Butanedinitrile-13C4;  Deprelin-13C4;  Dician-13C4;  Dinile-13C4;  Disuxyl-13C4;  1,2-Dicyanoethane-13C4;  Ethylene Cyanide-13C4;  Ethylene Dicyanide-13C4;  Evanex-13C4;  NSC

Origin of Product

United States

Academic Significance of Isotopically Labeled Dinitriles

Isotopically labeled dinitriles, such as Succinonitrile-1,4-13C4, hold considerable academic importance due to their utility in a range of analytical techniques. The incorporation of stable isotopes like carbon-13 (¹³C) allows for the tracking and quantification of molecules through intricate chemical and biological systems without the safety concerns associated with radioactive isotopes. wiley.com

The primary applications of these labeled compounds are in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). kuleuven.be In ¹³C NMR, the labeled carbon atoms provide distinct signals, enabling detailed structural characterization of molecules and the study of ligand-protein interactions. kuleuven.beenfanos.comprofil.com This technique is particularly powerful for elucidating reaction mechanisms and kinetics. kuleuven.be For instance, by following the fate of the ¹³C label, researchers can distinguish between different proposed reaction pathways.

In mass spectrometry, isotopically labeled compounds serve as ideal internal standards for quantitative analysis. scioninstruments.comnih.govnih.gov Since they are chemically almost identical to their unlabeled counterparts, they co-elute in chromatographic separations and exhibit similar ionization efficiencies, but are distinguishable by their higher mass. This allows for precise correction of variations that can occur during sample preparation and analysis, leading to more accurate and reliable quantification of the target analyte. scioninstruments.com

The use of isotopically labeled dinitriles extends to metabolic flux analysis (MFA), a powerful technique to measure the rates of metabolic reactions within a cell. nih.govnih.govnih.gov By introducing a ¹³C-labeled substrate into a biological system, scientists can trace the distribution of the label into various metabolites, providing a detailed map of cellular metabolism. nih.govnih.gov

Contextual Role of Succinonitrile 1,4 13c4 in Contemporary Chemical and Biochemical Investigations

Strategies for Site-Specific Carbon-13 Enrichment

Site-specific carbon-13 enrichment is a fundamental technique for producing isotopically labeled compounds like this compound. The primary strategy involves using starting materials that are already enriched with ¹³C at the desired positions. The choice of precursor is dictated by the synthetic route. For instance, a synthesis starting from a two-carbon fragment that will become the C1 and C2 (or C3 and C4) positions of succinonitrile would require a precursor labeled at both of its carbons.

The resulting labeled product is analyzed to determine its Mass Distribution Vector (MDV), which describes the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition). nih.gov A metabolite with 'n' carbon atoms can have from zero to 'n' carbons labeled with ¹³C, leading to isotopologues with masses from M+0 to M+n. nih.gov For this compound, the goal is a high fractional abundance of the M+4 isotopologue. This targeted enrichment allows researchers to follow the metabolic fate of the molecule with high precision. nih.gov

Common strategies for introducing ¹³C labels include:

Using ¹³C-labeled cyanide: In reactions involving the addition of a cyano group, employing potassium cyanide (K¹³CN) or trimethylsilyl (B98337) cyanide ((CH₃)₃Si¹³CN) with a ¹³C-labeled alkyl halide can create the desired labeled nitrile structure.

Starting with labeled multi-carbon synthons: Utilizing precursors where the carbon backbone is already appropriately labeled, such as ¹³C₂-ethylene oxide or ¹³C₂-acetonitrile, ensures the label is carried through the synthesis to the final product.

Biosynthetic methods: Utilizing microorganisms grown on a ¹³C-enriched carbon source, such as ¹³C₆-glucose, can produce a variety of labeled biomolecules, which can then be isolated and used as precursors for further chemical synthesis.

Established Synthetic Routes to Succinonitrile Precursors

The synthesis of succinonitrile and its derivatives relies on the availability of suitable precursors. Traditional and modern synthetic methods offer various pathways to these starting materials.

One of the earliest methods involves the reaction of an ethylene (B1197577) dihalide, such as ethylene dibromide, with an alkali metal cyanide like sodium or potassium cyanide. google.com The reaction is typically carried out in an ethanol (B145695) solution. google.com To synthesize this compound via this route, one would need to employ both ¹³C₂-labeled ethylene dibromide and potassium ¹³CN, ensuring all four carbons in the final structure are the desired isotope.

More contemporary methods focus on creating substituted succinonitrile precursors. For example, a stereoselective Horner-Wadsworth-Emmons olefination using the Still-Gennari modification can produce (E)-benzylidenesuccinonitrile precursors from readily available benzaldehydes. acs.orgfigshare.com This reaction provides excellent yields and high diastereoselectivity toward the E isomer, particularly at low temperatures (-78 °C). acs.org

Another approach involves the synthesis of isobutyl succinonitrile, a key intermediate for certain pharmaceuticals. This method proceeds in two main steps: first, the synthesis of 5-methyl-2-cyano-2-hexenoic acid ester from isovaleraldehyde (B47997) and a cyanoacetic ester; second, the addition of HCN to this intermediate to yield the target isobutyl succinonitrile. google.com Adapting these routes for the synthesis of this compound would require using ¹³C-labeled versions of the initial building blocks, such as labeled cyanoacetic ester or HCN.

A method has also been described for synthesizing succinonitrile derivatives through the homocoupling of cyanohydrin derivatives using a low-valent titanium reagent. nih.govacs.org The active species in this reaction is proposed to be a resonance hybrid of a Ti(IV) nitrile enolate and a Ti(III) alkyl radical. nih.govacs.org

Photocatalytic Dehydrogenative Coupling for Succinonitrile Synthesis

A highly attractive and sustainable method for synthesizing succinonitrile is the photocatalytic dehydrogenative coupling of acetonitrile (B52724) (CH₃CN). repec.orgresearchgate.netnih.gov This approach is notable for its high selectivity and its operation under mild conditions, utilizing light energy to drive the reaction. researchgate.netnih.gov The process combines the synthesis of a valuable chemical with the production of green hydrogen energy. researchgate.net To produce this compound, one would start with acetonitrile fully labeled with carbon-13 (¹³CH₃¹³CN).

The photocatalytic synthesis of succinonitrile from acetonitrile proceeds via a radical coupling mechanism. researchgate.net The process is initiated by the photoexcitation of a semiconductor photocatalyst, such as anatase titanium dioxide (TiO₂), which generates electron-hole pairs. researchgate.netnih.gov

The key mechanistic steps are:

Hydroxyl Radical Formation: The photogenerated hole on the surface of the TiO₂ catalyst oxidizes water, which acts as a cocatalyst, to form a highly reactive hydroxyl radical (•OH). researchgate.netnih.gov

Hydrogen Abstraction: The hydroxyl radical then abstracts a hydrogen atom from the sp³ C-H bond of an acetonitrile molecule (CH₃CN), generating a cyanomethyl radical (•CH₂CN). researchgate.netnih.gov

C-C Bond Formation: Two cyanomethyl radicals then undergo a radical-radical coupling reaction to form the succinonitrile molecule (NCCH₂CH₂CN). researchgate.net

This photocatalytic pathway avoids the use of toxic reagents and stoichiometric oxidants that are often required in traditional oxidative radical coupling reactions. researchgate.netnih.gov

The efficiency and selectivity of the photocatalytic dehydrogenative coupling are highly dependent on the catalyst design and reaction conditions. Anatase TiO₂ is an effective semiconductor support, and its performance is significantly enhanced by the addition of a platinum (Pt) cocatalyst. researchgate.net The synergy between TiO₂ and Pt is crucial for improving the selectivity towards succinonitrile and preventing undesirable side reactions like over-oxidation and hydrolysis. nih.gov

Researchers have optimized several reaction parameters to maximize the yield of succinonitrile. researchgate.net Under optimized conditions, a formation rate of 6.55 mmol/(gcat*h) with over 97.5% selectivity has been achieved. researchgate.netnih.gov

Below is a table summarizing the effect of various parameters on the catalytic performance.

ParameterConditionEffect on Succinonitrile Formation Rate and SelectivityReference
Semiconductor SupportPt supported on various semiconductors (TiO₂-A, TiO₂-P25, C₃N₄, etc.)Anatase TiO₂ (TiO₂-A) supported Pt catalyst showed the highest formation rate. researchgate.net
Metal CocatalystDifferent transition metals (Pt, Au, Pd, Ru, Rh) on TiO₂-APt was the most effective cocatalyst for both high rate and selectivity. Other noble metals showed lower activity. researchgate.net
CH₃CN/Water RatioVaried volume ratios of acetonitrile to waterA ratio of 7:3 (CH₃CN:H₂O) was found to be optimal. Pure acetonitrile or pure water resulted in negligible product formation. researchgate.net
Substrate/Catalyst RatioVaried mass of the catalyst for a fixed volume of substrateIncreasing the catalyst amount from 10 mg to 20 mg significantly increased the formation rate. researchgate.net
Reaction TemperatureTested from 30 °C to 70 °CThe reaction rate increased with temperature, with optimal performance observed at 60 °C. researchgate.net

Data derived from photocatalytic dehydrogenative coupling experiments over Pt/TiO₂-A catalyst. researchgate.net

Bio-Based Synthesis Approaches to Succinonitrile Derivatives

In the shift towards a more sustainable chemical industry, bio-based synthesis routes are gaining importance. Succinonitrile can be produced from renewable resources like amino acids, which are abundant in many plant proteins. chemistryviews.org Specifically, glutamic acid and glutamine have been identified as viable starting materials for bio-based succinonitrile. chemistryviews.org

The synthesis pathway involves several key steps:

Intermediate Synthesis: Glutamic acid 5-methyl ester is converted to 3-cyanopropanoic amide with a high yield (86 mol%). Alternatively, glutamine can be used, yielding the same intermediate at 56 mol%. chemistryviews.org

Conversion to Acid: The 3-cyanopropanoic amide is then transformed into 3-cyanopropanoic acid. chemistryviews.org

Final Conversion to Succinonitrile: The final step is a palladium(II)-catalyzed equilibrium reaction between 3-cyanopropanoic acid and acetonitrile. This reaction achieves a 62% conversion with nearly 100% selectivity for succinonitrile. chemistryviews.org

This bio-based route provides a sustainable alternative to the traditional petrochemical-based production from acrylonitrile (B1666552) and hydrogen cyanide, paving the way for the production of bio-based polyamides. chemistryviews.org To create a fully ¹³C-labeled succinonitrile using this method, one would need to start with fully ¹³C-labeled glutamic acid or glutamine, which can be produced through fermentation using ¹³C-glucose.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy of Succinonitrile-1,4-¹³C₄

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure and dynamics of chemical compounds. For isotopically labeled molecules like Succinonitrile-1,4-¹³C₄, NMR provides detailed insights into the carbon framework.

Carbon-13 NMR Spectral Analysis and Assignment

The ¹³C NMR spectrum of Succinonitrile-1,4-¹³C₄ is simplified due to the isotopic labeling at the C1 and C4 positions. The chemical shifts are influenced by the electronic environment of the carbon atoms. The nitrile carbons (C≡N) typically resonate in the range of 100-150 ppm. youtube.com The methylene (B1212753) carbons (-CH₂-) will appear at a different chemical shift, generally in the aliphatic region.

The assignment of signals in the ¹³C NMR spectrum is facilitated by the specific labeling. The signals corresponding to the ¹³C-labeled nitrile carbons can be unambiguously identified. Techniques such as broadband decoupled ¹³C NMR provide a spectrum where all signals appear as singlets, simplifying the initial analysis. youtube.com Further confirmation of assignments can be achieved through proton-coupled ¹³C NMR, where the splitting patterns (n+1 rule) reveal the number of attached protons. youtube.com For Succinonitrile-1,4-¹³C₄, the labeled nitrile carbons would not show splitting from directly attached protons, while the unlabeled methylene carbons would appear as triplets.

Advanced NMR techniques, including 2D experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to correlate the ¹³C and ¹H signals, providing definitive assignments of all atoms within the molecule. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Succinonitrile-1,4-¹³C₄

Carbon AtomFunctional GroupPredicted Chemical Shift (ppm)
C1, C4Nitrile (-C≡N)100 - 150
C2, C3Methylene (-CH₂-)15 - 55

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Solid-State ¹³C NMR for Structural and Dynamic Insights

Solid-state ¹³C NMR (ssNMR) is particularly valuable for studying the structure and dynamics of materials in their solid, or plastic-crystalline, phase. rsc.org Succinonitrile (B93025) is known to exist in a plastic-crystalline phase at room temperature, which is characterized by long-range positional order but rotational disorder of the molecules. nih.govresearchgate.net

Studies using ssNMR on succinonitrile-based systems have provided insights into molecular dynamics. confex.comfraunhofer.de Magic Angle Spinning (MAS) is a common technique in ssNMR used to average out anisotropic interactions, resulting in sharper spectral lines and allowing for the investigation of ion mobility and structural changes at different temperatures. confex.comfraunhofer.de For Succinonitrile-1,4-¹³C₄, ssNMR can be used to probe the local environment of the labeled carbon atoms, providing information on intermolecular interactions and the dynamics of the nitrile groups. Variable temperature ssNMR studies can reveal phase transitions and changes in molecular motion. confex.com

The plastic-crystalline phase of succinonitrile allows for significant molecular reorientation, which influences the ssNMR spectra. nih.gov By analyzing the ¹³C ssNMR lineshapes and relaxation times, it is possible to gain a deeper understanding of the conformational and rotational dynamics of Succinonitrile-1,4-¹³C₄ in the solid state. researchgate.net

Advanced NMR Techniques for Conformational Studies

The conformational flexibility of the succinonitrile backbone, which can exist in both trans and gauche conformations, can be investigated using advanced NMR techniques. researchgate.net While standard 1D NMR provides averaged information, two-dimensional (2D) NMR experiments can offer more detailed insights into the conformational equilibrium. nih.govauremn.org.br

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space interactions between protons, providing information about the spatial proximity of different parts of the molecule and thus its conformation. nih.gov For Succinonitrile-1,4-¹³C₄, while the labeling is on the carbon atoms, ¹H-¹H NOESY experiments can still reveal the preferred conformation of the ethylene (B1197577) bridge.

Furthermore, isotope-edited NMR experiments, which take advantage of the ¹³C labeling, can be employed to selectively observe correlations involving the labeled sites. nih.gov For instance, ¹³C-edited NOESY can provide specific information about the conformation around the C1-C2 and C3-C4 bonds. The analysis of coupling constants, particularly ³J(H,H) couplings in the ethylene bridge, can also provide quantitative information about the dihedral angle and thus the population of gauche and trans conformers.

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to molecular structure, symmetry, and bonding. libretexts.org

Assignment of Vibrational Modes in Succinonitrile Isotopomers

The vibrational spectra of succinonitrile and its isotopomers have been studied in detail, with assignments made for the various vibrational modes. nih.govresearchgate.net The molecule possesses several characteristic vibrations, including C-H stretching, C≡N stretching, CH₂ bending, and skeletal C-C stretching modes. nih.govresearchgate.net

The labeling in Succinonitrile-1,4-¹³C₄ primarily affects the vibrations involving the C1 and C4 atoms. The most significant shift is expected for the C≡N stretching vibration due to the increased mass of the ¹³C atom. libretexts.org This isotopic shift provides a powerful tool for definitively assigning the C≡N stretching mode in the IR and Raman spectra. Force field calculations, often combined with experimental data from various isotopomers, are used to achieve a complete and accurate assignment of all vibrational bands. nih.govresearchgate.net

Table 2: Key Vibrational Modes of Succinonitrile and Expected Isotopic Effects

Vibrational ModeDescriptionTypical Wavenumber (cm⁻¹) (unlabeled)Expected Shift for ¹³C Substitution
ν(C≡N)Nitrile stretch~2250Downshift
ν(C-H)Methylene stretch~2900-3000Minimal
δ(CH₂)Methylene scissoring~1420Minimal
ν(C-C)Carbon-carbon stretch~1000-1200Downshift

Influence of Coordination and Isotopic Substitution on Vibrational Spectra

When succinonitrile acts as a ligand and coordinates to a metal center, its vibrational spectrum is altered. doi.org Coordination typically occurs through the nitrogen lone pairs of the nitrile groups. This interaction affects the electron density of the C≡N bond, leading to a shift in its stretching frequency. Studies have shown that upon coordination, the C≡N stretching vibration exhibits a blue-shift (increase in wavenumber) of 43–71 cm⁻¹. doi.orgchemicalbook.com

Isotopic substitution in Succinonitrile-1,4-¹³C₄ provides a clear marker to study these coordination effects. The mass differences in the isotopomers primarily shift the vibrations of the directly affected parts of the molecule. doi.orgchemicalbook.com By comparing the vibrational spectra of coordinated unlabeled succinonitrile with that of coordinated Succinonitrile-1,4-¹³C₄, the changes in the C≡N bond upon coordination can be precisely monitored.

In complexes where the succinonitrile ligand is in a trans configuration, the rule of mutual exclusion may apply, meaning that vibrations that are IR active are Raman inactive, and vice versa. doi.org This provides further information about the symmetry of the coordinated ligand. The isotopic labeling in Succinonitrile-1,4-¹³C₄ does not change the symmetry of the molecule, but it does help in the detailed assignment of the vibrational modes in these coordinated systems. doi.org

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) has been a pivotal technique in determining the three-dimensional atomic arrangement of succinonitrile in the solid state. These studies have revealed a fascinating temperature-dependent polymorphism, with the molecule adopting different crystal structures at low and high temperatures. While specific X-ray diffraction data for the isotopically labeled Succinonitrile-1,4-13C4 is not extensively documented in publicly available literature, the crystallographic parameters are expected to be nearly identical to those of unlabeled succinonitrile, as the substitution of ¹²C with ¹³C isotopes does not significantly alter the molecular geometry or intermolecular interactions that govern crystal packing.

Detailed research findings from high-resolution powder X-ray diffraction have elucidated two primary crystalline phases for succinonitrile: a low-temperature monoclinic α-phase and a high-temperature body-centered cubic (bcc) plastic crystalline β-phase. researchgate.net

The low-temperature α-phase is characterized by a highly ordered crystalline state with sharp Bragg reflections. acs.org This phase has a monoclinic unit cell and belongs to the P2₁/a space group. researchgate.netcanada.ca Within this structure, the succinonitrile molecules adopt a gauche conformation. researchgate.net The crystal structure of this low-temperature phase was determined and later confirmed through high-resolution in situ powder diffraction studies. researchgate.net

As the temperature increases, succinonitrile undergoes a reversible, first-order phase transition to the high-temperature β-phase at approximately 233 K. researchgate.net This transition is marked by an abrupt increase in the volume of the unit cell. researchgate.net The β-phase is a plastic crystal, a state of matter where the molecules have long-range translational order but exhibit a degree of orientational or conformational disorder. researchgate.netiucr.org In this phase, both gauche and trans conformations of the succinonitrile molecule coexist, and the molecules experience isotropic rotational freedom. researchgate.net The β-phase crystallizes in a body-centered cubic (bcc) structure, belonging to the Im-3m space group. researchgate.netwiley.com The diffraction pattern of the β-phase shows fewer and broader reflection peaks compared to the α-phase, which is characteristic of a plastic crystalline state. acs.org

The structural details derived from X-ray diffraction studies are crucial for understanding the physical properties of succinonitrile, particularly its application as a solid-state electrolyte solvent in lithium-ion batteries. canada.caiucr.org The ability of the plastic crystalline phase to facilitate ionic conductivity is a direct consequence of its unique solid-state structure. iucr.org

Crystallographic Data for Succinonitrile Phases

The following tables summarize the crystallographic data for the low-temperature (α-phase) and high-temperature (β-phase) of succinonitrile as determined by X-ray diffraction studies.

Table 1: Crystallographic Data for the Low-Temperature α-Phase of Succinonitrile

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
Molecules per Unit Cell (Z)4
a5.8721(6) Å
b8.5878(7) Å
c9.1132(11) Å
β100.428(4)°
Temperature-100 °C (173 K)
Data sourced from in-situ XRD studies of pure succinonitrile. canada.ca

Table 2: Crystallographic Data for the High-Temperature β-Phase of Succinonitrile

ParameterValue
Crystal SystemCubic
Space GroupIm-3m
Lattice TypeBody-Centered Cubic (bcc)
Transition Temperature~233 K
Data sourced from high-resolution in situ powder diffraction. researchgate.net

Mechanistic Investigations and Reaction Dynamics Involving Succinonitrile 1,4 13c4

Elucidation of Reaction Pathways using Isotopic Probes

The use of isotopic labeling is a powerful technique in physical organic chemistry for elucidating reaction mechanisms. By replacing an atom with one of its heavier isotopes, such as replacing ¹²C with ¹³C, researchers can induce a kinetic isotope effect (KIE), which is a change in the reaction rate. wikipedia.org The KIE is formally the ratio of the rate constant for the reaction with the light isotope (kL) to that of the heavy isotope (kH) and arises primarily from the lower vibrational frequencies of heavier isotopologues, which can lead to a higher energy requirement to reach the transition state. wikipedia.org

In the context of succinonitrile (B93025), and specifically its isotopologue Succinonitrile-1,4-¹³C₄, isotopic labeling serves as a precise probe for tracking molecular transformations and interactions. While studies focusing exclusively on the tetra-labeled variant are specialized, the principles are demonstrated in research using ¹³C labeling in general. For instance, ¹³C NMR labeling studies are instrumental in probing reaction mechanisms, such as identifying the formation of intermediates like hemithioketals in enzyme inhibition pathways. ethernet.edu.et

For succinonitrile-based systems, such as their use in electrolytes, isotopic probes are crucial for understanding molecular-level dynamics. Solid-state NMR techniques, like Rotational Echo Double Resonance (REDOR), can be used to probe the local environment and mobility of different species. In a study of a polyethylene (B3416737) oxide (PEO) and LiBF₄ electrolyte plasticized with succinonitrile, ¹³C NMR was used to distinguish between different phases. researchgate.net A signal at 70.7 ppm was attributed to an amorphous succinonitrile-based phase where fast ion motion resulted in minimal dipolar coupling, indicating the role of succinonitrile in creating highly mobile domains. researchgate.net Furthermore, studies on the vibrational spectra of Succinonitrile-1,4-¹³C₂, a closely related isotopologue, provide foundational data for interpreting how isotopic substitution affects molecular vibrations, which is key to understanding its reaction dynamics. researchgate.net These methods allow for the direct observation of how specific carbon atoms within the succinonitrile backbone participate in and are affected by chemical processes, providing unambiguous evidence for proposed reaction pathways.

Studies of Ion Transport Mechanisms in Succinonitrile-Based Electrolytes

Succinonitrile is a key component in the development of solid-state electrolytes due to its unique plastic-crystalline phase, which exhibits high ionic conductivity. rsc.orgtdx.cat This phase, stable from 233 K to its melting point at 331 K, features a body-centered cubic (bcc) structure where the molecules possess significant rotational and translational disorder, facilitating ion movement. researchgate.netacs.org The mechanism of ion transport in these systems is intrinsically linked to the molecular dynamics and isomerism of the succinonitrile solvent.

A primary factor in ion transport is the creation of vacancies that allow for molecular and ionic diffusion. It has been proposed that the presence of trans isomers of succinonitrile, which are less abundant than the gauche form in the plastic phase, can act as "impurities" that create these crucial vacancies. tdx.catacs.org The activation energy for ion conduction is influenced by both solvent configurational changes (trans-gauche isomerism) and ion solvation. acs.org Studies on lithium perchlorate-succinonitrile (LiClO₄-SN) electrolytes show that the activation energy component from the solvent's isomerism changes with salt concentration, generally decreasing as salt is added. acs.org

Molecular dynamics (MD) simulations have provided deeper insights into these transport mechanisms. A study on Li{N(SO₂F)₂}(NCCH₂CH₂CN)₂ (Li(FSA)(SN)₂) molecular crystals, which exhibit high Li-ion conductivity, revealed a novel conduction pathway. rsc.org Contrary to expectations of a three-dimensional pathway, the simulations showed that stable Li-ion vacancies give rise to a one-dimensional hopping mechanism. rsc.org This process is actively facilitated by the conformational flexibility of the succinonitrile molecules. Specifically, two SN molecules at a vacancy site change their conformation; one creates an electronegative region, while the other assists in carrying the adjacent Li-ion to the vacant site, a mechanism that accounts for the experimentally observed low activation energy. rsc.org However, while the molecular dynamics of succinonitrile are beneficial, the correlation with ionic mobility is not always direct. In some systems, the motion of smaller ions like Li⁺ can be decoupled from the bulk molecular dynamics of the succinonitrile matrix. tdx.cat

Role of Configurational Isomerism in Molecular Dynamics

Succinonitrile can exist in two primary conformations: trans (antiperiplanar), where the two nitrile groups are on opposite sides of the central C-C bond, and gauche (synclinal), where they are rotated approximately 60-66° relative to each other. researchgate.netaanda.org This configurational isomerism is central to its properties, particularly its nature as a plastic crystal. acs.org The plastic phase is characterized by dynamic disorder arising from fluctuations between the gauche and trans isomers and the reorientation of the molecules within the crystal lattice. acs.org

The relative stability of these conformers depends on the phase. In the gas phase, theoretical calculations and experimental data indicate that the trans conformer is more stable than the gauche conformer. researchgate.netresearchgate.net Conversely, in the condensed plastic-crystalline phase, the gauche conformer is predominant. researchgate.netaip.org Molecular dynamics simulations show that gauche conformers constitute approximately 80% of the molecules in the plastic phase and exhibit longer lifetimes than the trans conformers. aip.org This preference for the gauche state in the solid phase is also supported by X-ray diffraction data. acs.org

The interconversion between these states is a key dynamic process. The energy barrier for this isomerization is low, which allows for the rapid fluctuations that define the plastic crystal state. acs.org These internal motions, particularly the faster dynamics associated with the trans conformers, significantly influence the material's properties. dntb.gov.ua The dielectric properties, for example, are primarily influenced by the contribution of the highly polar gauche conformers. aanda.orgdntb.gov.ua

Table 1: Relative Abundance and Stability of Succinonitrile Conformers

PhasePredominant ConformerStability Difference (trans vs. gauche)Trans AbundanceGauche AbundanceSource(s)
GasTransTrans more stable by ~0.65-1.0 kcal/mol~64.4%~35.6% researchgate.net, researchgate.net
Plastic CrystalGaucheGauche more stable by ~0.36 kcal/mol~19-23%~77-80% acs.org, aip.org

Theoretical Approaches to Conformational Analysis

Theoretical and computational chemistry provides essential tools for understanding the conformational landscape of succinonitrile. A variety of methods, including Density Functional Theory (DFT), ab initio calculations, and Molecular Dynamics (MD) simulations, have been employed to investigate the structure, stability, and dynamics of its conformers. researchgate.netaip.org

High-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD) and DFT functionals such as M06 and B3LYP, combined with various basis sets (e.g., cc-pVTZ, 6-311G+(d)), have been used to calculate the geometries and relative energies of the trans and gauche isomers. researchgate.netaanda.orgresearchgate.net These calculations consistently predict that the trans conformer is the global minimum in the gas phase, being more stable than the gauche form by approximately 0.65 to 1.16 kcal/mol, depending on the level of theory used. researchgate.netresearchgate.net Quantum chemical calculations also reveal that only the gauche conformer (C₂ symmetry) possesses a permanent dipole moment, making it observable via rotational spectroscopy, whereas the trans conformer (C₂h symmetry) does not. aanda.org

Molecular dynamics (MD) simulations have been crucial for studying the behavior of succinonitrile in its condensed phases. aip.orgdntb.gov.ua Using force fields that accurately model the intramolecular torsional potential, these simulations can reproduce the body-centered cubic arrangement of the plastic phase and the transition to a disordered liquid state. aip.orgdntb.gov.ua MD studies confirm the predominance of gauche conformers in the plastic phase and have been used to analyze their lifetimes and the dynamics of gauche-trans interconversion. aip.org These simulations provide a molecular-level picture that connects the conformational states to macroscopic properties, such as the lower density of the plastic phase compared to the fully ordered monoclinic structure and its ability to facilitate ion transport. acs.orgaip.org

Table 2: Theoretical Predictions for Succinonitrile Conformational Energy

MethodBasis SetPropertyValue (kcal/mol)NoteSource(s)
CCSD6-311G+(d)ΔE (trans-gauche)-0.65Trans is more stable researchgate.net, researchgate.net
M06aug-cc-pVDZΔE (trans-gauche)-1.01Trans is more stable researchgate.net, researchgate.net
B3LYPvariousΔE (trans-gauche)-1.16Trans is more stable researchgate.net
MP2variousΔE (trans-gauche)-0.33Trans is more stable researchgate.net

Metabolic Flux Analysis and Isotope Tracing Studies Utilizing Succinonitrile 1,4 13c4

Principles and Methodologies of ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a sophisticated experimental and computational technique used to determine the in vivo rates (fluxes) of reactions in a metabolic network. The core principle involves introducing a ¹³C-labeled substrate into a biological system and then measuring the distribution of the ¹³C isotopes into various intracellular metabolites. This distribution pattern is a direct consequence of the metabolic pathways' activities. By comparing the measured isotopic enrichment with the patterns predicted by a metabolic model, the intracellular fluxes can be quantified.

The general workflow of a ¹³C-MFA study encompasses several key stages:

Experimental Design : This initial phase involves selecting the appropriate ¹³C-labeled tracer and experimental conditions to maximize the information obtained from the labeling patterns.

Tracer Experiment : The biological system (e.g., cell culture) is fed with the ¹³C-labeled substrate until a metabolic and isotopic steady state is achieved.

Isotopic Labeling Measurement : Samples are collected, and the isotopic labeling patterns of key metabolites are measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Flux Estimation : The measured labeling data, along with other physiological data (e.g., substrate uptake and product secretion rates), are used in a computational model to estimate the intracellular fluxes.

Statistical Analysis : A statistical evaluation is performed to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

The design of a ¹³C-labeling experiment is crucial for the successful quantification of metabolic fluxes. A well-designed experiment ensures that the measured labeling patterns are sensitive to the fluxes of interest, thereby allowing for their precise estimation. Key considerations in the experimental design include the choice of the isotopic tracer, the specific labeling pattern of the tracer, and the analytical method for measuring isotopic enrichment.

The selection of an optimal ¹³C tracer is a critical step and is often guided by in silico simulations. Different tracers can provide distinct information about the metabolic network. For example, uniformly labeled substrates can provide a general overview of carbon flow, while specifically labeled substrates can be used to probe specific pathways with greater resolution. The use of parallel labeling experiments, where cells are grown on different ¹³C-labeled substrates, can further enhance the precision of flux estimation.

Table 1: Common ¹³C-Labeled Tracers and Their Applications in Metabolic Flux Analysis

¹³C-Labeled TracerCommon Applications
[U-¹³C] GlucoseGeneral carbon tracing, central carbon metabolism
[1,2-¹³C₂] GlucosePentose phosphate pathway, glycolysis
[¹³C₅] GlutamineTCA cycle, amino acid metabolism
[¹³C₃] PyruvateAnaplerotic reactions, gluconeogenesis

The experimental conditions, such as the composition of the culture medium and the physiological state of the cells, must be carefully controlled to ensure that the system is in a metabolic steady state. This means that the intracellular metabolite concentrations and fluxes are constant over time.

Once the ¹³C-labeling experiment is complete, the next step is to measure the isotopic enrichment in various metabolites. The two primary analytical techniques used for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) is the more commonly used technique due to its high sensitivity and ability to measure a wide range of metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are frequently employed to separate and analyze the mass isotopomer distributions of metabolites. The mass isotopomer distribution represents the fractional abundance of a metabolite with a certain number of ¹³C atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹³C-NMR, provides positional information about the ¹³C labels within a molecule. This can offer a higher resolution of the isotopic labeling pattern and can be particularly useful for distinguishing between pathways that produce the same mass isotopomers but with different labeling patterns.

The interpretation of the acquired data involves correcting for the natural abundance of ¹³C and then using the measured isotopic enrichment to infer the flow of carbon through the metabolic network. The direct interpretation of labeling patterns can provide qualitative insights into relative pathway activities and nutrient contributions to metabolite synthesis.

The quantitative estimation of metabolic fluxes from isotopic labeling data requires a mathematical model of the metabolic network. This model consists of a set of equations that describe the flow of carbon atoms through the network. The core of the model is the atom mapping network, which details how the carbon atoms of substrates are rearranged to form the products of each reaction.

The process of flux quantification involves the following steps:

Model Construction : A stoichiometric model of the relevant metabolic pathways is constructed. This model includes the biochemical reactions and the corresponding atom transitions.

Flux Estimation : An optimization algorithm is used to find the set of fluxes that best fit the experimentally measured labeling patterns and other physiological data. This is typically achieved by minimizing the sum of squared residuals between the measured and simulated data.

Statistical Validation : After the fluxes are estimated, a goodness-of-fit analysis is performed to ensure that the model adequately describes the experimental data. Confidence intervals for the estimated fluxes are also calculated to assess their precision.

Various software packages are available to perform these complex calculations, which have made ¹³C-MFA a more accessible technique for researchers.

Applications of Isotope Tracing with Labeled Succinonitrile (B93025) Derivatives

While the principles of ¹³C-MFA are well-established, the application of novel tracers like Succinonitrile-1,4-¹³C4 remains a developing area of research. The use of isotopically labeled succinonitrile would be predicated on its uptake and metabolism by the biological system under investigation. Assuming these prerequisites are met, labeled succinonitrile derivatives could offer unique advantages for tracing specific metabolic pathways.

The introduction of Succinonitrile-1,4-¹³C4 into a biological system would allow researchers to trace the fate of the labeled carbon atoms. By analyzing the incorporation of ¹³C into downstream metabolites, it would be possible to delineate the biochemical pathways involved in succinonitrile metabolism. This could lead to the discovery of novel metabolic routes or provide a more detailed understanding of existing ones.

The symmetrical labeling of Succinonitrile-1,4-¹³C4, with ¹³C at both ends of the molecule, could provide specific advantages for tracking reactions that involve the cleavage or rearrangement of the carbon backbone.

If succinonitrile is found to be a substrate for specific enzymes or pathways, Succinonitrile-1,4-¹³C4 could be used as a targeted probe to investigate the activity of these pathways under different conditions. For example, it could be used to study the effects of genetic modifications or environmental perturbations on the flux through a particular metabolic route.

The ability to specifically label a metabolic pathway with a novel tracer can provide a clearer picture of its regulation and its interaction with the rest of the metabolic network. This can be particularly valuable in metabolic engineering applications, where the goal is to optimize the production of a desired compound.

Assessment of Metabolic Network Rigidity and Flexibility

Metabolic networks are not static; they are dynamic systems that must adapt to changing environmental conditions and cellular demands. The concepts of rigidity and flexibility are central to understanding this adaptability. A rigid metabolic network exhibits stable flux patterns despite genetic or environmental perturbations. In contrast, a flexible metabolic network can reroute metabolic fluxes through alternative pathways in response to such changes. Isotope tracing studies using compounds like Succinonitrile-1,4-13C4 are pivotal in quantifying these characteristics.

The theoretical application of this compound in this context hinges on its metabolic fate. Early research has demonstrated that succinonitrile is metabolized in vivo to succinate. nih.gov Therefore, when cells are supplied with this compound, the labeled carbon atoms are expected to enter the cellular metabolic network at the point of succinate, a key component of the tricarboxylic acid (TCA) cycle. By tracing the distribution of these ¹³C atoms through the TCA cycle and connected pathways, researchers could gain deep insights into the network's responsiveness.

Detailed Hypothetical Research Findings

To illustrate this, consider a hypothetical study comparing the metabolic response of cancer cells to a standard cell line when treated with a metabolic inhibitor.

In this scenario, both cell types are cultured in the presence of this compound. The cancer cells are known to exhibit a high degree of metabolic flexibility to support their rapid proliferation. The metabolic inhibitor used targets a specific enzyme downstream of succinate in the TCA cycle.

The flow of the ¹³C label from this compound would be meticulously tracked and quantified in various key metabolites. The expected distribution of the label, represented as the percentage of the metabolite pool containing ¹³C derived from the tracer, could yield data such as that presented in the interactive table below.

MetaboliteStandard Cell Line (% ¹³C Enrichment)Cancer Cell Line (% ¹³C Enrichment)
Succinate9595
Fumarate8540
Malate8035
Aspartate7530
Glutamate1060
Citrate (via reductive carboxylation)555

Interpretation of Hypothetical Data:

Standard Cell Line (Rigid Network): In the standard cell line, the high percentage of ¹³C enrichment in fumarate and malate, which are downstream of succinate, indicates a continued, albeit likely reduced, flux through the TCA cycle in its canonical forward direction. The low labeling in glutamate and citrate suggests minimal rerouting of the carbon skeleton. This points towards a more rigid metabolic network that is less capable of bypassing the inhibited step.

Cancer Cell Line (Flexible Network): Conversely, in the cancer cell line, the significantly lower ¹³C enrichment in fumarate and malate suggests a successful diversion of the metabolic flux away from the inhibited enzyme. The dramatically increased labeling in glutamate and citrate is a strong indicator of a flexible metabolic response. In this hypothetical case, the cancer cells would be rerouting the ¹³C from succinate backwards through the TCA cycle to α-ketoglutarate and then to glutamate. Furthermore, the high enrichment in citrate would suggest an active pathway of reductive carboxylation, a hallmark of metabolic reprogramming in some cancers.

This hypothetical example underscores how this compound could be a powerful tool. The precise location of the ¹³C labels at positions 1 and 4 of the succinonitrile molecule provides a distinct isotopic signature that can be traced through complex metabolic transformations, enabling a quantitative assessment of pathway flexibility. While awaiting direct experimental validation, the potential for this compound to illuminate the dynamic nature of metabolic networks is a compelling prospect for future research in cellular metabolism and disease.

Computational Chemistry and Theoretical Modeling of Succinonitrile 1,4 13c4

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. wikipedia.org DFT methods are used to calculate the electronic structure and energies of molecules, providing a basis for predicting a wide range of chemical and physical characteristics. wikipedia.orgresearchgate.net For Succinonitrile-1,4-13C4, these calculations are crucial for understanding its spectroscopic signatures and conformational preferences. The isotopic labeling with ¹³C at the 1 and 4 positions does not significantly alter the electronic structure or conformational energetics compared to the unlabeled compound, but it is critical for specific spectroscopic applications, such as ¹³C NMR.

Theoretical modeling is instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹³C NMR chemical shifts through quantum mechanical calculations is a common method for structural elucidation. rsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) are used in conjunction with DFT to calculate the magnetic shielding tensors, which are then converted to chemical shifts. mdpi.com The accuracy of these predictions can be high, with machine learning protocols trained on QM calculations achieving mean absolute errors around 1.5 ppm for ¹³C shifts, comparable to DFT functionals. rsc.orgmestrelab.com For this compound, the key parameters of interest would be the chemical shifts of the labeled nitrile carbons (¹³C≡N) and the adjacent methylene (B1212753) carbons (-¹³CH₂-). The chemical environment, including conformation and solvent effects, influences these shifts. mdpi.com

Vibrational Frequencies: DFT calculations are also employed to predict the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net Theoretical calculations for succinonitrile (B93025) have been performed at the B3LYP/6-311++G(d,p) level of theory to determine its vibrational modes. researchgate.net These calculations help in assigning the bands observed in experimental spectra to specific molecular motions, such as C-H stretching, CH₂ scissoring, and the characteristic -C≡N symmetric stretch. researchgate.net Studies have detailed the IR and Raman spectra for various isotopomers of succinonitrile, using ab-initio methods and force field calculations to assign the vibrational bands of both gauche and trans configurations. researchgate.net

Below is a table of selected calculated vibrational frequencies for trans-succinonitrile, which provides a reference for the expected vibrational modes of the ¹³C-labeled isotopologue.

Calculated Frequency (cm⁻¹)Vibrational Assignment
3063.14C-H Asymmetric/Symmetric Stretching
2360.44-C≡N Symmetric Stretch
1480.32CH₂ Scissoring
1297.57CH₂ Wagging/Twisting
933.39C-C Stretch
770.84CH₂ Rocking
530.34C-C≡N Bending
131.86Torsional Modes
78.01Torsional Modes
Data sourced from theoretical calculations using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Succinonitrile can exist in two primary conformations due to rotation around the central C-C bond: trans (anti) and gauche. Computational studies consistently show that the gauche conformer is energetically favored over the trans form. researchgate.netrsc.org This preference is somewhat anomalous, as steric hindrance would typically favor the trans arrangement. This trend is also observed in the related molecule, succinic acid. rsc.org

Molecular structure calculations using DFT (B3LYP) methods with a 6-311++G(d,p) basis set have been used to determine the geometries and relative energies of these conformers. researchgate.net Molecular dynamics simulations further support that succinonitrile molecules predominantly adopt gauche conformations, which exhibit longer lifetimes than the trans conformers. nih.gov The energy difference between the conformers is relatively small, allowing for a dynamic equilibrium between the states in solution and gas phases.

ConformerRelative Energy (kJ/mol)Key Dihedral Angle (N≡C-C-C)Population at Room Temp.
Gauche0 (most stable)~66°Dominant
TransSlightly higher than Gauche180°Minor
Note: Relative energy values are qualitative based on findings that the gauche conformer is favored. rsc.orgnih.gov The dihedral angle for the related succinic acid has been determined to be 67.76°. rsc.org The dihedral angle for succinonitrile is reported as 65.9°. rsc.org

Molecular Dynamics Simulations for Understanding Supramolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to study the time-dependent behavior of molecular systems, revealing details about intermolecular and supramolecular interactions. nih.gov For this compound, MD simulations can elucidate its behavior in condensed phases, such as in solution or as a plastic crystal, which is a key application area for this compound.

A comprehensive MD simulation study of succinonitrile utilized a six-site united atom model with a force field that accurately describes the gauche and trans conformers. nih.gov These simulations, performed at constant temperature and pressure, investigated the structural, dynamical, and dielectric properties in both plastic and liquid phases. nih.gov Analysis of radial distribution functions showed that succinonitrile adopts a body-centered cubic arrangement in its plastic phase before transitioning to a more disordered liquid state. nih.gov

These simulations are crucial for understanding how succinonitrile molecules interact with each other and with other species, such as ions in an electrolyte or components of a polymer matrix. ku.edu The simulations reveal details about hydrogen bonding, van der Waals forces, and electrostatic interactions that govern the formation of larger assemblies. ucl.ac.uk For example, analysis of the distance-dependent Kirkwood factor from MD simulations indicated an antiparallel alignment of succinonitrile dipoles at short distances. nih.gov Such insights are vital for designing materials with specific properties, like high dielectric constants or tailored ionic conductivity.

In Silico Sensitivity Analysis for Metabolic Flux Prediction

In silico sensitivity analysis is a computational technique used to understand how uncertainties in a model's parameters affect its output. In the context of metabolic engineering, it is used to predict how changes in a metabolic network, such as gene knockouts, will affect the flow of metabolites (flux) through various pathways. nih.govbiorxiv.org This analysis is often performed using genome-scale metabolic models (GSMMs) of microorganisms. sjtu.edu.cn

Frameworks like Transcription Regulation Integrated with MEtabolic Regulation (TRIMER) use integrative modeling of metabolic reactions with gene regulatory networks to predict metabolic fluxes. biorxiv.orgosti.gov Sensitivity analysis within this framework helps to quantify how uncertainties in the regulatory network model, often modeled as a Bayesian network, impact the prediction of metabolite yields. nih.govresearchgate.net This can guide optimal experimental design to refine the model and achieve specific metabolic engineering goals. nih.gov

While this is a powerful technique for systems biology and metabolic engineering, its direct application to a simple organic molecule like this compound is not standard. Such analyses are typically applied to entire organisms or complex cellular pathways. sjtu.edu.cn There is no information in the searched literature applying metabolic flux prediction or sensitivity analysis directly to succinonitrile. An application would only be relevant if this compound were being used as a tracer to follow the metabolic fate of the carbon backbone in a specific biological system being modeled at the genome scale. In such a hypothetical scenario, the sensitivity analysis would help determine which enzymatic reactions most significantly influence the processing of the succinonitrile-derived carbon atoms.

Advanced Applications in Chemical and Materials Research

Utilization as a Precursor in Polymer and Specialty Chemical Synthesis

The carbon-13 labeling in Succinonitrile-1,4-¹³C₄ is instrumental for mechanistic and kinetic investigations in polymer and specialty chemical synthesis. While unlabeled succinonitrile (B93025) is the actual precursor used in industrial production, the labeled variant allows researchers to track the transformation of the nitrile carbon atoms through multi-step reaction sequences using techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govnih.gov

1,4-Diaminobutane (B46682), also known as putrescine, is a valuable chemical intermediate used in the synthesis of polymers like Nylon 4,6. researchgate.net One major production route is the catalytic hydrogenation of succinonitrile. acs.org The use of Succinonitrile-1,4-¹³C₄ is crucial for elucidating the mechanism of this hydrogenation process. By tracking the ¹³C-labeled carbon atoms, researchers can follow the conversion of the nitrile groups (-C≡N) into the primary amine groups (-CH₂NH₂) of 1,4-diaminobutane.

Isotopic labeling studies, often complemented by deuterium (B1214612) labeling, help to clarify the source of hydrogen atoms and the nature of intermediates formed on the catalyst surface. researchgate.net For instance, analyzing the resulting ¹³C₄-labeled 1,4-diaminobutane can confirm the reaction pathway and identify potential side reactions, leading to the optimization of catalysts (like Raney-Nickel) and reaction conditions to improve selectivity and yield. acs.orgisotope.com

Table 1: Example of Mechanistic Insights from Isotopic Labeling in Succinonitrile Hydrogenation

Research Question Isotopic Labeling Strategy Analytical Technique Information Gained
Reaction Pathway ConfirmationUse of Succinonitrile-1,4-¹³C₄¹³C NMR Spectroscopy, Mass SpectrometryTraces the transformation of nitrile carbons to amine-adjacent carbons in 1,4-diaminobutane.
Hydrogen Source IdentificationHydrogenation with Deuterium Gas (D₂)Mass Spectrometry, ²H NMRDetermines whether hydrogen comes from the gas phase or the solvent. researchgate.net
Intermediate IdentificationTrapping experiments with ¹³C-labeled material¹³C NMR, Mass SpectrometryHelps identify and characterize transient species formed during the reaction.

Polyamides, such as Nylon 4,6, are synthesized through the polycondensation of a diamine and a dicarboxylic acid. The diamine precursor, 1,4-diaminobutane, can be derived from succinonitrile. By using Succinonitrile-1,4-¹³C₄ to produce ¹³C₄-labeled 1,4-diaminobutane, it becomes possible to study the polymerization process in detail.

During polymerization, the labeled diamine allows researchers to:

Monitor reaction kinetics: By observing the changes in the ¹³C NMR chemical shifts as the monomer is incorporated into the growing polymer chain. researchgate.net

Characterize polymer structure: The ¹³C label provides a specific signal that can be used to analyze the final polymer structure, confirm head-to-tail linkages, and detect any structural defects or degradation products.

Investigate degradation mechanisms: When the resulting polyamide is subjected to stress (e.g., heat or chemical exposure), the fate of the labeled carbon atoms can be tracked to understand the chemical pathways of polymer degradation.

Role in Electrolyte Systems for Energy Storage Research

Succinonitrile (SN) is a key component in advanced electrolytes for energy storage devices, valued for its high polarity, wide electrochemical stability window, and ability to form a plastic crystalline phase. rsc.org The isotopically labeled version, Succinonitrile-1,4-¹³C₄, is an invaluable tool for studying the fundamental electrochemical processes within these systems.

Plastic crystals are solids with long-range positional order but rotational disorder, a property that can facilitate ion transport. Succinonitrile is a model plastic crystal, and when doped with lithium salts, it can act as a solid-state electrolyte. rsc.org The primary application of Succinonitrile-1,4-¹³C₄ in this area is to probe the interactions between the succinonitrile matrix and the charge-carrying ions (e.g., Li⁺).

Using ¹³C NMR, researchers can gain insights into:

Ion-Solvent Interaction: Changes in the ¹³C chemical shift of the nitrile carbon in Succinonitrile-1,4-¹³C₄ upon the addition of a salt like LiPF₆ or LiTFSI indicate the degree of interaction between the nitrile groups and the lithium cations. rsc.orgresearchgate.net

Molecular Dynamics: ¹³C NMR relaxation studies can measure the rotational dynamics of the succinonitrile molecules. This is critical for understanding the "paddle-wheel" mechanism, where the rotation of the matrix molecules facilitates the movement of ions through the solid electrolyte. rsc.org

Structural Changes: The ¹³C NMR spectrum can reveal changes in the local environment of the succinonitrile molecules during phase transitions (e.g., from a normal crystal to a plastic crystal or liquid phase), providing a molecular-level view of the electrolyte's structure. researchgate.net

Table 2: Application of ¹³C NMR with Succinonitrile-1,4-¹³C₄ in Electrolyte Research

Parameter Studied NMR Measurement Finding Reference
Li⁺-Nitrile InteractionChange in ¹³C chemical shift of the nitrile carbonDownfield shift indicates coordination of Li⁺ with the nitrile group of succinonitrile. researchgate.net
Molecular Rotation¹³C Spin-Lattice Relaxation Time (T₁)Measures the correlation times for molecular reorientation, key to the paddle-wheel mechanism. rsc.org
Electrolyte DegradationAppearance of new peaks in the ¹³C NMR spectrumIdentifies the formation of new chemical species resulting from electrochemical decomposition. acs.org

Succinonitrile is often used as a plasticizing additive in solid polymer electrolytes (SPEs) to enhance ionic conductivity by disrupting polymer crystallinity and improving segmental motion. The role of Succinonitrile-1,4-¹³C₄ here is, again, as a molecular probe.

By incorporating the labeled additive into a polymer electrolyte system (e.g., PEO with a lithium salt), researchers can use ¹³C NMR to selectively study the behavior of the succinonitrile molecules within the polymer matrix. researchgate.net This allows for the direct investigation of:

Additive Distribution: Whether the succinonitrile is uniformly dispersed within the polymer matrix or exists in separate domains.

Interaction with Polymer Chains: How the nitrile groups of succinonitrile interact with the polymer backbone and the lithium salt.

Mobility of the Additive: The dynamics of the succinonitrile molecules within the polymer host, which is directly related to their effectiveness in promoting ion transport. acs.org

These detailed mechanistic insights, made possible by the specific isotopic labeling of Succinonitrile-1,4-¹³C₄, are essential for the rational design of safer and more efficient next-generation energy storage devices.

Methodological Developments in Analytical Chemistry for Succinonitrile 1,4 13c4 Research

Development of High-Resolution Spectroscopic Methods

High-resolution spectroscopy is fundamental to the analysis of isotopically labeled molecules, offering the precision required to distinguish between subtle differences in mass and molecular structure. anu.edu.au For Succinonitrile-1,4-13C4, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of ¹³C nuclei in this compound makes ¹³C NMR spectroscopy a powerful tool for its structural elucidation and purity assessment. numberanalytics.com Developments in NMR include the use of advanced pulse sequences and higher field magnets to enhance sensitivity and resolution. For instance, two-dimensional (2D) NMR techniques can reveal correlations between adjacent ¹³C atoms, confirming the specific labeling pattern in this compound. spectroscopyonline.com Isotope-filtered experiments can further suppress signals from the more abundant ¹²C-containing molecules, allowing for the selective observation of the labeled species. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the precise isotopic composition of this compound. acs.org Techniques like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) MS provide the mass accuracy needed to resolve the labeled compound from its unlabeled form and other potential isobaric interferences. acs.orgnih.gov The development of soft ionization techniques, such as electrospray ionization (ESI), allows for the analysis of the intact molecule, preserving its structural integrity during the measurement process. Coupling liquid chromatography (LC) with HRMS (LC-HRMS) enables the separation of this compound from complex mixtures prior to its detection, enhancing the specificity and sensitivity of the analysis. researchgate.net

Infrared (IR) Spectroscopy: While not as commonly used for primary identification as NMR or MS, IR spectroscopy can provide valuable information about the vibrational modes of the molecule. Theoretical calculations of the vibrational IR spectra for succinonitrile (B93025) can be compared with experimental data to confirm structural features. researchgate.net Isotopic substitution with ¹³C will cause a predictable shift in the vibrational frequencies of the C-C and C-N bonds, which can be observed with high-resolution IR instruments. spectroscopyonline.com

Recent advancements in spectroscopic instrumentation have significantly improved the ability to analyze isotopically labeled compounds. spectroscopyonline.com These include the development of higher-resolution detectors and more sophisticated data analysis software. d-nb.info

Optimization of Sample Preparation Techniques

The reliability of any analytical measurement is heavily dependent on the quality of the sample preparation. phenomenex.com For research involving this compound, sample preparation techniques must be optimized to ensure the analyte's stability, prevent isotopic exchange, and remove interfering matrix components. epa.gov

Extraction: The choice of extraction method depends on the sample matrix.

Solid-Phase Extraction (SPE): This is a versatile technique for isolating and concentrating this compound from liquid samples. mdpi.com The selection of the appropriate sorbent material is critical to achieve high recovery and purity. mdpi.com

Liquid-Liquid Extraction (LLE): LLE can be employed to separate the analyte based on its differential solubility in two immiscible liquid phases. phenomenex.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that can be used for the extraction of analytes from both liquid and gas phases. phenomenex.com

Microextraction in Packed Syringe (MEPS): This is a miniaturized version of SPE that is suitable for small sample volumes and can be automated. diva-portal.org

Homogenization and Drying: For solid samples, techniques like mechanical grinding or cryogenic grinding are used to ensure a uniform mixture for representative sampling. phenomenex.com Subsequent drying of the sample, for instance through oven drying or freeze-drying, is often necessary to remove moisture that could interfere with the analysis. phenomenex.comnrel.gov

Derivatization: In some cases, derivatization may be necessary to improve the chromatographic behavior or detection sensitivity of this compound. For example, in gas chromatography (GC) analysis, derivatization can increase the volatility of the compound.

The optimization of these techniques involves a systematic evaluation of various parameters, such as solvent type, pH, temperature, and extraction time, to maximize the recovery of this compound while minimizing contamination and degradation. The use of an internal standard, ideally a deuterated version of succinonitrile (succinonitrile-d4), can help to correct for any losses during sample preparation and analysis.

Validation of Analytical Procedures for Research Applications

Key Validation Parameters:

ParameterDescription
Specificity The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net
Accuracy The closeness of the test results obtained by the method to the true value. researchgate.net This is often assessed by analyzing a sample with a known concentration of this compound.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). researchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

The validation process for methods analyzing this compound often involves the use of certified reference materials, if available, or the preparation of in-house standards with well-characterized purity and isotopic enrichment. nih.gov A comprehensive validation report should document all the experiments performed and the results obtained for each validation parameter. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing Succinonitrile-1,4-13C4 to ensure isotopic purity?

  • Methodology : Synthesis typically involves multi-step isotopic labeling using precursors like [1,4-13C4]-succinic acid derivatives. Key steps include:

  • Isotopic enrichment : Use of <sup>13</sup>C-labeled starting materials under controlled reaction conditions to minimize isotopic dilution .
  • Purification : Chromatographic techniques (e.g., HPLC or column chromatography) to isolate the labeled product from unreacted precursors.
  • Characterization : Confirm isotopic purity via <sup>13</sup>C NMR (peaks at ~120 ppm for nitrile carbons) and high-resolution mass spectrometry (HRMS) to verify molecular ion clusters .
    • Reporting Standards : Include raw NMR spectra (with peak assignments) and HRMS data in supporting information, adhering to IUPAC nomenclature and SI units .

Q. How can researchers validate the structural integrity of Succinonitrile-1,4-13C4 in electrolyte studies?

  • Methodology :

  • Spectroscopic Analysis : Use <sup>13</sup>C NMR to confirm the absence of unlabeled carbons and FTIR to verify nitrile functional groups (~2250 cm<sup>-1</sup>).
  • Cross-Validation : Compare experimental data with computational models (e.g., DFT simulations) to predict isotopic shifts in vibrational spectra .
  • Reproducibility : Document reaction conditions (temperature, solvent, catalyst) in detail to enable replication .

Advanced Research Questions

Q. What experimental designs are optimal for studying isotopic effects of Succinonitrile-1,4-13C4 in solid-state electrolytes?

  • Methodology :

  • Controlled Variables : Design experiments to isolate isotopic effects by comparing <sup>13</sup>C-labeled and unlabeled succinonitrile in identical electrolyte matrices.
  • Electrochemical Testing : Use impedance spectroscopy to measure ion mobility differences attributable to isotopic mass effects .
  • Data Interpretation : Apply multivariate analysis to distinguish isotopic contributions from other factors (e.g., crystallinity, impurities) .

Q. How should researchers address contradictions in spectroscopic data when analyzing Succinonitrile-1,4-13C4 mixtures?

  • Methodology :

  • Error Analysis : Quantify uncertainties in NMR integration (e.g., signal-to-noise ratios) and HRMS resolution. Use statistical tools like ANOVA to assess significance .
  • Supplementary Techniques : Employ 2D NMR (e.g., HSQC) to resolve overlapping peaks or LC-MS to detect trace impurities .
  • Literature Reconciliation : Cross-reference findings with databases like NIST Chemistry WebBook to validate unexpected shifts .

Q. What strategies enhance the reproducibility of Succinonitrile-1,4-13C4-based experiments in multi-institutional studies?

  • Methodology :

  • Standardized Protocols : Publish detailed synthetic procedures, including batch-specific HRMS/NMR data, in open-access repositories .
  • Collaborative Calibration : Share reference samples between labs to harmonize spectroscopic measurements .
  • Data Transparency : Use platforms like Zenodo to archive raw datasets and computational workflows .

Tables for Key Methodological Reference

Technique Purpose Critical Parameters Relevant Evidence
<sup>13</sup>C NMRIsotopic purity verification0.1 ppm precision, DEPT/2D correlations
HRMSMolecular formula confirmationResolution > 30,000, isotopic pattern match
Impedance SpectroscopyIon mobility measurement in electrolytesFrequency range: 1 Hz–1 MHz, controlled humidity

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